Cas no 1044773-93-4 (3-(3-fluoro-2-methoxyphenyl)piperidine)

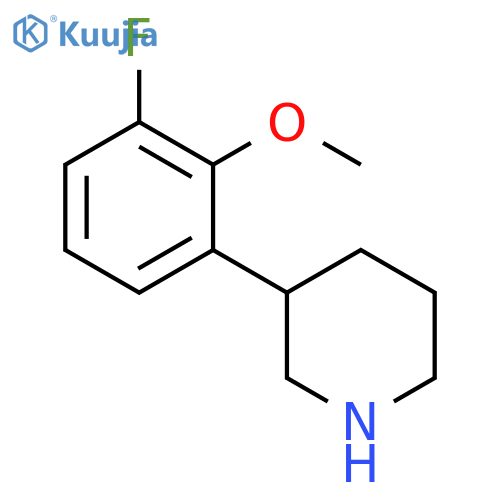

1044773-93-4 structure

商品名:3-(3-fluoro-2-methoxyphenyl)piperidine

3-(3-fluoro-2-methoxyphenyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 3-(3-fluoro-2-methoxyphenyl)piperidine

- Piperidine, 3-(3-fluoro-2-methoxyphenyl)-

- EN300-1829403

- 1044773-93-4

- CS-0302438

-

- インチ: 1S/C12H16FNO/c1-15-12-10(5-2-6-11(12)13)9-4-3-7-14-8-9/h2,5-6,9,14H,3-4,7-8H2,1H3

- InChIKey: UGMQCTMESSKVFR-UHFFFAOYSA-N

- ほほえんだ: N1CCCC(C2=CC=CC(F)=C2OC)C1

計算された属性

- せいみつぶんしりょう: 209.121592296g/mol

- どういたいしつりょう: 209.121592296g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.073±0.06 g/cm3(Predicted)

- ふってん: 294.1±40.0 °C(Predicted)

- 酸性度係数(pKa): 9.87±0.10(Predicted)

3-(3-fluoro-2-methoxyphenyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1829403-0.1g |

3-(3-fluoro-2-methoxyphenyl)piperidine |

1044773-93-4 | 0.1g |

$1207.0 | 2023-09-19 | ||

| Enamine | EN300-1829403-5.0g |

3-(3-fluoro-2-methoxyphenyl)piperidine |

1044773-93-4 | 5g |

$3977.0 | 2023-06-02 | ||

| Enamine | EN300-1829403-2.5g |

3-(3-fluoro-2-methoxyphenyl)piperidine |

1044773-93-4 | 2.5g |

$2688.0 | 2023-09-19 | ||

| Enamine | EN300-1829403-10g |

3-(3-fluoro-2-methoxyphenyl)piperidine |

1044773-93-4 | 10g |

$5897.0 | 2023-09-19 | ||

| Enamine | EN300-1829403-0.05g |

3-(3-fluoro-2-methoxyphenyl)piperidine |

1044773-93-4 | 0.05g |

$1152.0 | 2023-09-19 | ||

| Enamine | EN300-1829403-0.25g |

3-(3-fluoro-2-methoxyphenyl)piperidine |

1044773-93-4 | 0.25g |

$1262.0 | 2023-09-19 | ||

| Enamine | EN300-1829403-10.0g |

3-(3-fluoro-2-methoxyphenyl)piperidine |

1044773-93-4 | 10g |

$5897.0 | 2023-06-02 | ||

| Enamine | EN300-1829403-1.0g |

3-(3-fluoro-2-methoxyphenyl)piperidine |

1044773-93-4 | 1g |

$1371.0 | 2023-06-02 | ||

| Enamine | EN300-1829403-5g |

3-(3-fluoro-2-methoxyphenyl)piperidine |

1044773-93-4 | 5g |

$3977.0 | 2023-09-19 | ||

| Enamine | EN300-1829403-0.5g |

3-(3-fluoro-2-methoxyphenyl)piperidine |

1044773-93-4 | 0.5g |

$1316.0 | 2023-09-19 |

3-(3-fluoro-2-methoxyphenyl)piperidine 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Ping Tong Food Funct., 2020,11, 628-639

1044773-93-4 (3-(3-fluoro-2-methoxyphenyl)piperidine) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量